molecular formula C27H26N4O4 B7709752 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B7709752
M. Wt: 470.5 g/mol
InChI Key: LFIMZCWBHQADMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that features a combination of methoxy, phenyl, oxadiazole, and piperazine groups

Properties

IUPAC Name

2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-33-24-18-21(26-28-27(35-29-26)20-8-4-2-5-9-20)12-13-23(24)34-19-25(32)31-16-14-30(15-17-31)22-10-6-3-7-11-22/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMZCWBHQADMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenoxy group: The oxadiazole derivative is then reacted with a phenol derivative in the presence of a base to form the phenoxy linkage.

    Introduction of the piperazine moiety: The final step involves the reaction of the intermediate with a piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Methoxy-4-(5-phenyl-1,2,4-thiadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-[2-Methoxy-4-(5-phenyl-1,3,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

The uniqueness of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both oxadiazole and piperazine moieties can enhance its interaction with biological targets, potentially leading to novel therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.